molecular formula C9H13BrN2O2 B3242129 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 150259-29-3

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B3242129
CAS No.: 150259-29-3
M. Wt: 261.12 g/mol
InChI Key: YMGZPVIVRDIJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 150259-29-3) is a spirocyclic hydantoin derivative characterized by a bicyclic framework fused at the spiro carbon, with a 2-bromoethyl substituent at the nitrogen atom. Its molecular formula is C₉H₁₁BrN₂O₂, with a molecular weight of 289.17 g/mol . The compound’s structure combines the rigidity of the spiro system with the electrophilic bromoethyl group, making it a versatile intermediate in medicinal chemistry for alkylation reactions or as a precursor for further functionalization.

Properties

IUPAC Name

3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O2/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9/h1-6H2,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGZPVIVRDIJAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150259-29-3
Record name 3-(2-bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromoethylamine derivative with a cyclic ketone in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity to the target molecules .

Comparison with Similar Compounds

Alkyl Bromide Analogues

  • 3-(4-Bromobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: Not provided; ChemSpider ID: 8931160): Molecular Formula: C₁₁H₁₇BrN₂O₂ Key Difference: Features a longer 4-bromobutyl chain instead of 2-bromoethyl. Impact: The extended alkyl chain increases lipophilicity (logP ~2.5 vs. The longer chain may also slow reactivity in nucleophilic substitutions due to steric hindrance .

Aromatic and Fluorinated Derivatives

  • 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.4]nonane-2,4-dione (Compound 26 in ): Molecular Formula: C₁₂H₁₀F₄N₂O₃ Key Difference: Substituted with a fluorinated aryl group. Impact: The electron-withdrawing trifluoromethyl and fluorine groups enhance metabolic stability and modulate electronic properties, favoring interactions with aromatic residues in enzyme active sites. This compound’s antischistosomal activity highlights the role of aryl substituents in target specificity .
  • 7-Phenyl-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS: 119427-80-4): Molecular Formula: C₁₃H₁₄N₂O₂ Key Difference: Aryl substitution at position 6. However, the absence of a bromine limits its utility in covalent inhibitor design .

Anticonvulsant Activity

  • N-(4-Methylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione (Compound V in ): Key Feature: Aryl amino substituent. Activity: Demonstrated potent anticonvulsant effects in the subcutaneous metrazole (sc. Met) test, with activity dependent on the position of methyl groups on the aryl ring. The spiro hydantoin core is critical for CNS penetration, while substituents modulate potency .

Antiplatelet and 5-HT2A Antagonism

  • 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13 in ):
    • Key Feature : Piperazine-propyl chain and spiro[4.5]decane core.
    • Activity : Inhibited collagen-induced platelet aggregation (IC₅₀ = 27.3 μM), surpassing sarpogrelate. The spiro[4.5] system and basic piperazine group enhance solubility and receptor affinity .
    • Comparison : The target compound’s smaller spiro[4.4] system and bromoethyl group may limit steric compatibility with 5-HT2A receptors but could be tailored for covalent binding strategies.

Pharmacokinetic and Physicochemical Properties

Compound (CAS) Molecular Weight logP* H-Bond Donors H-Bond Acceptors Lipinski Violations Bioactivity Highlights
3-(2-Bromoethyl)-1,3-diazaspiro[...] (150259-29-3) 289.17 ~1.8 2 4 0 Intermediate for alkylation
3-(4-Bromobutyl)-1,3-diazaspiro[...] (N/A) 289.17 ~2.5 2 4 0 Higher lipophilicity
7-Phenyl-1,3-diazaspiro[...] (119427-80-4) 230.26 ~2.1 2 4 0 π-π stacking potential
3-[[2'-(1H-Tetrazol-5-yl)biphenyl...] (1312996-18-1) 375.36 ~3.2 3 6 1 (MW >500) 5-HT2A antagonism

*logP values estimated using XlogP3 .

Biological Activity

3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.
  • Alkylation : The compound undergoes alkylation with (2-bromoethyl)benzene to yield the desired product.
  • Deprotection : Final compounds are obtained through deprotection and subsequent reactions involving acyl chlorides and other reagents, resulting in high yields of the target compound .

Sigma Receptor Binding

Recent studies have explored the binding affinity of various diazaspiro compounds to sigma receptors (SRs), particularly S1R and S2R. Although specific data on this compound is limited, related compounds have shown promising activity:

  • Binding Affinity : Compounds structurally similar to this compound exhibit significant binding affinities to sigma receptors (e.g., KiK_i values in the nanomolar range) .
  • Functional Activity : Some derivatives have been tested for antiallodynic effects in vivo, indicating that modifications can lead to varying degrees of biological activity depending on the receptor interactions.

Inhibition Studies

Research has indicated that certain piperazine derivatives can inhibit human acetylcholinesterase (AChE), which is crucial for neurotransmission regulation. While direct studies on this compound's AChE inhibition are sparse, the structural similarities suggest potential for similar activity:

  • Mechanism : Virtual screening and docking studies have shown that piperazine derivatives can bind at critical sites on AChE, which may extend to diazaspiro compounds .

Analgesic Effects

In vivo studies have demonstrated that certain diazaspiro compounds can exert analgesic effects through sigma receptor modulation:

  • Study Findings : Compounds with similar structures have been shown to achieve maximum antiallodynic effects at doses around 20 mg/kg. The reversal of these effects by specific sigma receptor agonists indicates a targeted mechanism of action .

Data Table: Biological Activity Overview

Compound NameSigma Receptor Binding Affinity (nM)AChE InhibitionAnalgesic Effect
This compoundTBDTBDTBD
Compound 5bKiS1R=13K_iS1R=13, KiS2R=102K_iS2R=102Not reportedYes
Compound 8fKiS1R=10K_iS1R=10, KiS2R=165K_iS2R=165Not reportedYes

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromoethyl group’s integration (δ ~3.5–4.0 ppm for CH₂Br) and spiro ring connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and bromine isotope patterns.
  • HPLC : Reverse-phase C18 columns with UV detection (220–254 nm) resolve impurities, such as des-bromo byproducts .

How do structural modifications (e.g., bromoethyl substitution) impact the reactivity and stability of 1,3-diazaspiro[4.4]nonane-2,4-dione derivatives?

Advanced Research Question
The bromoethyl group introduces electrophilic reactivity, enabling nucleophilic substitution (e.g., with amines or thiols). However, steric hindrance from the spiro ring may slow reactions compared to linear analogs. Stability studies in DMSO or aqueous buffers (pH 7.4) reveal decomposition pathways, such as β-elimination of HBr under basic conditions. Kinetic monitoring via UV-Vis or NMR spectroscopy quantifies degradation rates .

What are the challenges in reconciling conflicting spectral data for spirodione derivatives, and how can they be resolved?

Advanced Research Question
Discrepancies in NMR or MS data often arise from:

  • Rotameric equilibria : The spiro ring’s conformational flexibility creates averaged signals. Low-temperature NMR (-40°C) or DFT calculations resolve these .
  • Isomeric byproducts : Epimerization during synthesis may produce diastereomers. Chiral HPLC or circular dichroism (CD) spectroscopy differentiates isomers .
  • Impurity interference : LC-MS/MS with selective ion monitoring (SIM) filters out background noise from synthetic intermediates .

What biological or pharmacological activities have been reported for structurally related 1,3-diazaspiro[4.4]nonane derivatives?

Basic Research Question
Spirodiones are explored as CNS agents due to their rigid, drug-like scaffolds. For example, 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one derivatives show affinity for serotonin receptors . The bromoethyl group in this compound may enhance lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., receptor binding) and ADMET profiling are recommended for activity validation .

How can computational methods (e.g., DFT, molecular docking) guide the design of spirodione-based compounds?

Advanced Research Question

  • DFT Calculations : Predict thermodynamic stability of spiro conformers and reaction transition states.
  • Molecular Docking : Screen interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., bromoethyl vs. methyl) with bioactivity using regression analysis .

What are the key differences in synthetic strategies between 1,3-diazaspiro[4.4]nonane-2,4-dione and larger spiro systems (e.g., [4.5] or [4.6] rings)?

Advanced Research Question
Larger spiro systems (e.g., [4.5] or [4.6]) require longer diamine or diketone precursors, increasing strain and reducing yields. For example, 1,3-diazaspiro[4.5]decane-2,4-dione synthesis necessitates high-dilution conditions to favor cyclization over polymerization . Smaller [4.4] systems benefit from milder conditions but may require protecting groups to prevent ring-opening .

How can reaction scalability be improved for this compound without compromising purity?

Basic Research Question

  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions.
  • Catalytic Methods : Transition-metal catalysts (e.g., Pd for C-Br activation) improve selectivity .
  • Green Solvents : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact and eases purification .

What role does the bromoethyl group play in the compound’s potential as a bifunctional linker in prodrug design?

Advanced Research Question
The bromoethyl moiety serves as a versatile handle for conjugating targeting ligands (e.g., peptides) via nucleophilic substitution. Stability studies in plasma mimic (e.g., PBS with esterases) assess linker robustness. Comparative studies with chloroethyl or iodoethyl analogs reveal trade-offs between reactivity and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(2-Bromoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.